molecular formula C16H21NO2 B10892434 2-cycloheptyl-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione

2-cycloheptyl-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione

Cat. No.: B10892434
M. Wt: 259.34 g/mol
InChI Key: DNXBYEDFFRXKLK-UHFFFAOYSA-N
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Description

4-CYCLOHEPTYL-4-AZATRICYCLO[5210~2,6~]DEC-8-ENE-3,5-DIONE is a complex organic compound characterized by its unique tricyclic structure

Preparation Methods

The synthesis of 4-CYCLOHEPTYL-4-AZATRICYCLO[5.2.1.0~2,6~]DEC-8-ENE-3,5-DIONE typically involves multi-step organic reactions. One common synthetic route includes the Diels-Alder reaction, followed by cyclization and functional group modifications. The reaction conditions often require specific catalysts and controlled temperatures to ensure the desired product yield . Industrial production methods may involve scaling up these reactions using continuous flow reactors to maintain efficiency and consistency .

Chemical Reactions Analysis

4-CYCLOHEPTYL-4-AZATRICYCLO[5.2.1.0~2,6~]DEC-8-ENE-3,5-DIONE undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 4-CYCLOHEPTYL-4-AZATRICYCLO[5.2.1.0~2,6~]DEC-8-ENE-3,5-DIONE involves its interaction with molecular targets such as NMDA receptors and voltage-gated calcium channels. By binding to these receptors, the compound modulates calcium influx and neuronal excitability, thereby exerting neuroprotective effects . This modulation helps in attenuating neurotoxicity and promoting cell viability in neuronal cells .

Properties

Molecular Formula

C16H21NO2

Molecular Weight

259.34 g/mol

IUPAC Name

4-cycloheptyl-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione

InChI

InChI=1S/C16H21NO2/c18-15-13-10-7-8-11(9-10)14(13)16(19)17(15)12-5-3-1-2-4-6-12/h7-8,10-14H,1-6,9H2

InChI Key

DNXBYEDFFRXKLK-UHFFFAOYSA-N

Canonical SMILES

C1CCCC(CC1)N2C(=O)C3C4CC(C3C2=O)C=C4

Origin of Product

United States

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